molecular formula C16H17N5O3S B2519571 2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide CAS No. 500118-32-1

2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

カタログ番号: B2519571
CAS番号: 500118-32-1
分子量: 359.4
InChIキー: SGAUQUBCGDVYBE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Identity:
This compound (CID 978604) is a purine derivative with a molecular formula of C₁₆H₁₇N₅O₃S and a molecular weight of 359.4 g/mol . Its structure features a 1,3-dimethyl-2,6-dioxopurine core substituted at the 7-position with a benzyl group and at the 8-position with a sulfanylacetamide moiety. Key structural attributes include:

  • SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)N)CC3=CC=CC=C3
  • InChIKey: SGAUQUBCGDVYBE-UHFFFAOYSA-N

The compound lacks reported literature or patent data, indicating it may be a novel or underexplored entity.

特性

IUPAC Name

2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-19-13-12(14(23)20(2)16(19)24)21(8-10-6-4-3-5-7-10)15(18-13)25-9-11(17)22/h3-7H,8-9H2,1-2H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAUQUBCGDVYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as guanine derivatives, with benzyl halides.

    Introduction of the Sulfanylacetamide Group: The sulfanylacetamide group is introduced through nucleophilic substitution reactions, where the purine core reacts with sulfanylacetamide derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.

化学反応の分析

Types of Reactions

2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylacetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, thiols, and halides, under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted purine derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry

  • Building Block for Complex Molecules : This compound serves as a critical reagent in organic synthesis, facilitating the creation of more complex molecular structures.
  • Reagent in Organic Reactions : Its unique functional groups allow it to participate in various chemical reactions, enhancing its utility in synthetic chemistry.

Biology

  • Antimicrobial and Antiviral Properties : Research indicates potential biological activities that include antimicrobial and antiviral effects. The compound's structure may allow it to interact with microbial enzymes or viral proteins.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest.

Medicine

  • Dipeptidyl Peptidase IV Inhibition : The primary therapeutic application is as a DPP-IV inhibitor, crucial for managing type 2 diabetes mellitus by enhancing insulin secretion and reducing blood glucose levels .
  • Potential Drug Development : Ongoing investigations focus on its role in developing new drugs targeting specific enzymes or receptors involved in metabolic disorders.

Industry

  • Production of Specialty Chemicals : Utilized as an intermediate in synthesizing pharmaceuticals and agrochemicals, highlighting its industrial relevance.
  • Research and Development : Its unique properties make it a candidate for further exploration in drug discovery and development processes.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound as a DPP-IV inhibitor. For example, research published in the Tropical Journal of Pharmaceutical Research demonstrated significant inhibitory effects on DPP-IV activity with IC50 values indicating potent activity against this target . Additionally, ongoing studies are exploring its potential applications in treating other metabolic disorders beyond diabetes.

作用機序

The mechanism of action of 2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

類似化合物との比較

Comparison with Structurally Related Compounds

Structural Analogs and Key Differences

The compound shares a purine-2,6-dione scaffold with several analogs, but substituent variations critically influence properties (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) XLogP3 H-Bond Donors/Acceptors Key Features
Target Compound (CID 978604) 7-benzyl, 8-sulfanylacetamide 359.4 Not reported 2 / 7 Benzyl group enables π-π interactions; sulfanylacetamide enhances polarity.
7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-purine-2,6-dione 8-piperazine Not reported Not reported 3 / 8 Piperazine introduces basicity, potentially improving solubility and target engagement.
8-[(3-R)-3-azanylpiperidin-1-yl]-7-(2-bromophenyl)methyl-purine-2,6-dione 7-(2-bromophenyl)methyl, 8-azanylpiperidine Not reported Not reported 3 / 8 Bromine enhances steric/electronic effects; azanylpiperidine may modulate pharmacokinetics.
2-[(7-Decyl-3-methylpurin-8-yl)sulfanyl]acetamide (CAS 328119-69-3) 7-decyl 395.5 3.6 2 / 5 Decyl chain increases lipophilicity (XLogP3 = 3.6), likely reducing aqueous solubility.

Functional and Pharmacological Implications

Target Compound vs. Piperazine/Bromophenyl Analogs :
  • The piperazine-substituted analog () may exhibit enhanced solubility due to the basic nitrogen, favoring interactions with acidic binding pockets. In silico docking studies suggest such analogs adopt binding poses consistent with crystallographic data, implying reliable target engagement .
  • The bromophenyl analog introduces steric bulk and electron-withdrawing effects, which could alter binding affinity or selectivity compared to the benzyl group in the target compound.
Target Compound vs. Decyl-Substituted Analog :
  • The decyl chain in CAS 328119-69-3 increases molecular weight (395.5 vs. 359.4 g/mol) and lipophilicity (XLogP3 = 3.6), likely reducing membrane permeability but improving lipid bilayer penetration . The target compound’s benzyl group balances lipophilicity and aromatic interactions, making it more suitable for targets requiring π-stacking.

Computational and Experimental Insights

  • In Silico Docking : Analogs with piperazine or bromophenyl groups showed strong agreement with crystallographic poses in docking simulations, suggesting the target compound’s benzyl-sulfanylacetamide architecture may similarly achieve stable binding .
  • Collision Cross-Section (CCS) : The target compound’s CCS values (183.8–197.6 Ų) align with mid-sized molecules, contrasting with bulkier analogs like the decyl derivative, which may exhibit higher CCS due to extended alkyl chains .

生物活性

2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a purine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in various metabolic disorders, including diabetes. This compound belongs to a class of purine-2,6-diones and is characterized by its unique structural features that contribute to its biological efficacy.

The primary biological activity of 2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is its role as a DPP-IV inhibitor. DPP-IV inhibitors are known to enhance insulin secretion and lower blood glucose levels by preventing the degradation of incretin hormones. This mechanism is particularly beneficial in the management of type 2 diabetes mellitus.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various in vitro and in vivo models:

  • Inhibition of DPP-IV : The compound has shown significant inhibitory activity against DPP-IV, leading to increased levels of active incretin hormones. This effect was quantified using enzyme assays that measured the rate of substrate hydrolysis in the presence of the compound .
  • Antioxidant Properties : In addition to its enzymatic inhibition, the compound exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its therapeutic potential in oxidative stress-related conditions .
  • Mutagenicity and Antimutagenicity : Studies evaluating the mutagenic potential of related purine derivatives suggest that 2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide possesses low mutagenic activity while demonstrating antimutagenic effects against certain chemical agents .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Diabetes Management : A study involving diabetic animal models demonstrated that administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and secretion due to DPP-IV inhibition .
  • Cancer Research : Preliminary research indicates that derivatives similar to 2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide may exhibit cytotoxic effects against various cancer cell lines. The exact mechanisms are under investigation but are believed to involve apoptosis induction and cell cycle arrest .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
DPP-IV InhibitionSignificant inhibitor with potential for diabetes management
Antioxidant ActivityEffective scavenger of free radicals
MutagenicityLow mutagenic potential; exhibits antimutagenicity
CytotoxicityPotential anti-cancer effects in vitro

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。